3-Bromo-4-chloro-5-fluoro-2-methylaniline
CAS No.:
VCID: VC18651368
Molecular Formula: C7H6BrClFN
Molecular Weight: 238.48 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Bromo-4-chloro-5-fluoro-2-methylaniline is an aromatic amine compound with the molecular formula C7H6BrClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, fluorine, and methyl groups. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and materials science, due to its unique structural features and potential biological activities. Synthesis MethodsThe synthesis of 3-Bromo-4-chloro-5-fluoro-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine. Subsequent halogenation steps introduce the bromine, chlorine, and fluorine substituents. For example, starting from 2-methylaniline, nitration can be performed to introduce a nitro group, which is then reduced to an amine. Halogenation reactions using reagents such as bromine, chlorine, and fluorine sources under controlled conditions yield the desired product. Organic Synthesis3-Bromo-4-chloro-5-fluoro-2-methylaniline serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique combination of halogen substituents allows for versatile chemical modifications. PharmaceuticalsThe compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities. It has shown promise in cancer treatment by inhibiting the KRAS protein, which is implicated in many cancers. Materials ScienceIt can be used in the development of advanced materials, such as polymers and dyes, due to its ability to undergo various chemical modifications. Anticancer ActivityIn vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines expressing mutant KRAS. It has shown promise in reducing cell viability and inducing apoptosis in these cancer cells. Synergistic EffectsPreliminary studies suggest that when combined with other chemotherapeutic agents, this compound may enhance therapeutic efficacy through synergistic mechanisms. Comparison with Similar Compounds
Mechanism of ActionThe mechanism of action of 3-Bromo-4-chloro-5-fluoro-2-methylaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards these targets. Potential Therapeutic ApplicationsGiven its potential to inhibit KRAS, this compound is particularly relevant in the treatment of cancers where KRAS mutations are prevalent, such as pancreatic and colorectal cancers. |
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Product Name | 3-Bromo-4-chloro-5-fluoro-2-methylaniline | ||||||||||||||||
Molecular Formula | C7H6BrClFN | ||||||||||||||||
Molecular Weight | 238.48 g/mol | ||||||||||||||||
IUPAC Name | 3-bromo-4-chloro-5-fluoro-2-methylaniline | ||||||||||||||||
Standard InChI | InChI=1S/C7H6BrClFN/c1-3-5(11)2-4(10)7(9)6(3)8/h2H,11H2,1H3 | ||||||||||||||||
Standard InChIKey | KUNXZOZUAWARDC-UHFFFAOYSA-N | ||||||||||||||||
Canonical SMILES | CC1=C(C(=C(C=C1N)F)Cl)Br | ||||||||||||||||
PubChem Compound | 139345965 | ||||||||||||||||
Last Modified | Aug 10 2024 |
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